molecular formula C15H21N5O2 B2888581 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide CAS No. 1005302-98-6

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide

Cat. No.: B2888581
CAS No.: 1005302-98-6
M. Wt: 303.366
InChI Key: JCLISMXDWUONRK-UHFFFAOYSA-N
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Description

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a synthetic compound featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a pentanamide side chain. The tetrazole moiety is a well-known bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical agents . This structural combination suggests applications in medicinal chemistry, particularly in areas where tetrazole-containing drugs (e.g., angiotensin II receptor blockers like valsartan) are prevalent .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-3-5-6-15(21)16-11-14-17-18-19-20(14)12-7-9-13(10-8-12)22-4-2/h7-10H,3-6,11H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLISMXDWUONRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide typically involves multiple steps. One common approach is the reaction of 4-ethoxyphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzoic acid, while reduction of the amide group can produce N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentylamine.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide and related compounds:

Compound Name Key Structural Features Pharmacological Notes Reference
This compound 4-Ethoxyphenyl-tetrazole + pentanamide chain Enhanced lipophilicity; potential for improved CNS penetration due to ethoxy group.
N-((2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamide (CAS 914465-68-2) Biphenyl-tetrazole + pentanamide chain Higher molecular weight (C19H21N5O); biphenyl may increase π-π stacking in receptors.
Valsartan Biphenyl-tetrazole + L-valine carboxylate Clinically used angiotensin II blocker; tetrazole enhances bioavailability.
N-(4-Methoxyphenyl)pentanamide Methoxyphenyl + pentanamide (no tetrazole) Simplified structure with anthelmintic activity; lacks tetrazole’s metabolic stability.
2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide 4-Ethoxyphenyl-tetrazole + thioacetamide side chain Sulfur atom may alter metabolic pathways compared to pentanamide.

Challenges and Advantages

  • Advantages :
    • Tetrazole bioisosterism improves metabolic stability over carboxylic acids.
    • Ethoxyphenyl group may balance solubility and lipophilicity better than bulkier substituents (e.g., cyclohexyl in ) .
  • Challenges: Ethoxy metabolism (e.g., O-dealkylation) could reduce half-life compared to non-alkoxy analogues. Synthetic complexity of tetrazole functionalization, requiring multi-step protocols (e.g., ) .

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which consists of a pentanamide backbone linked to a tetrazole moiety and an ethoxyphenyl group. The molecular formula is C_{16}H_{22}N_{4}O, and its molecular weight is approximately 290.37 g/mol.

Research indicates that compounds with similar structures often interact with biological targets through various mechanisms:

  • Inhibition of Enzymatic Activity : Many tetrazole derivatives have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The presence of the ethoxyphenyl group suggests possible interactions with neurotransmitter receptors, which could influence pain perception and mood regulation.
  • Antioxidant Properties : Some studies suggest that compounds like this compound may exhibit antioxidant activity, reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For instance:

  • Case Study 1 : A study on tetrazole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression (source: ).
  • Case Study 2 : Research indicated that derivatives with similar structures inhibited tubulin polymerization, a critical process for cancer cell division, leading to increased apoptosis rates in treated cells (source: ).

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds:

  • Study Findings : Compounds with the tetrazole ring have demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections (source: ).

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Tetrazole Derivative AAnticancerInhibits tubulin polymerization
Tetrazole Derivative BAntimicrobialInhibits bacterial growth
Ethoxyphenyl Compound CAntioxidantReduces oxidative stress

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